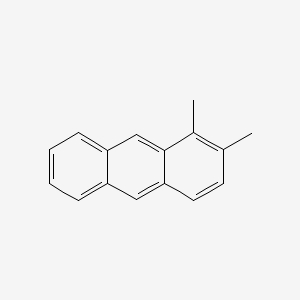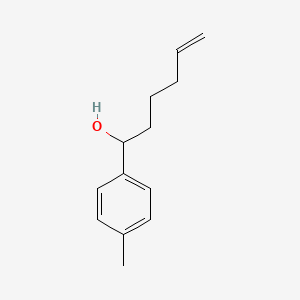
1-(4-Methylphenyl)hex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)hex-5-en-1-ol is an organic compound with the molecular formula C13H18O It is characterized by a hexenyl chain attached to a phenyl ring substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hex-5-en-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of a metal catalyst (such as palladium or platinum) and hydrogen gas under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Oxidation: Formation of 1-(4-Methylphenyl)hex-5-en-1-al (aldehyde) or 1-(4-Methylphenyl)hex-5-enoic acid (carboxylic acid).
Reduction: Formation of 1-(4-Methylphenyl)hexane.
Substitution: Formation of substituted phenyl derivatives, such as 4-nitro-1-(4-Methylphenyl)hex-5-en-1-ol.
Scientific Research Applications
1-(4-Methylphenyl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methylphenyl)hexane: Lacks the double bond and hydroxyl group, resulting in different chemical reactivity and applications.
4-Methylphenylmethanol: Contains a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties and uses.
1-Phenylhex-5-en-1-ol:
Uniqueness: 1-(4-Methylphenyl)hex-5-en-1-ol is unique due to the presence of both the hexenyl chain and the methyl-substituted phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3 |
InChI Key |
CGOZUFAINHFSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


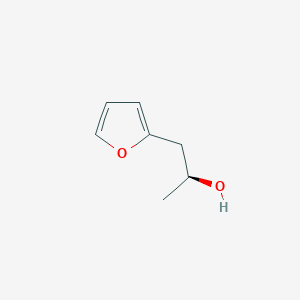
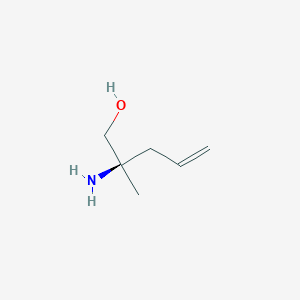
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751476.png)
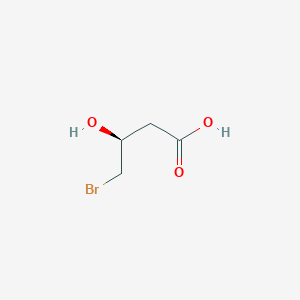
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751483.png)
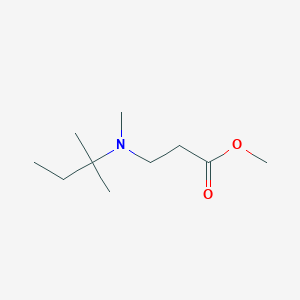
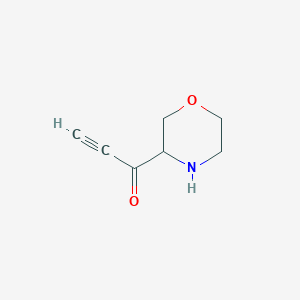
![{3-carboxy-2-[(2E)-oct-2-enoyloxy]propyl}trimethylazanium](/img/structure/B11751509.png)
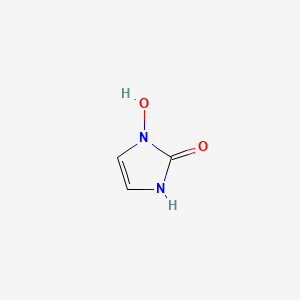
![1-[(Thiophen-3-yl)carbonyl]-1,4-diazepane hydrochloride](/img/structure/B11751522.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751528.png)
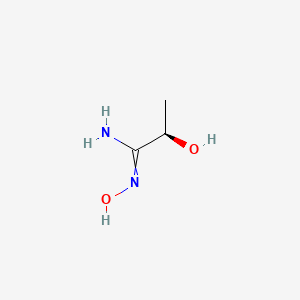
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11751550.png)
